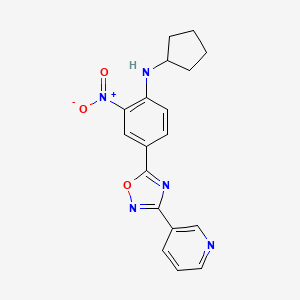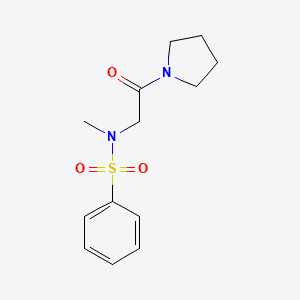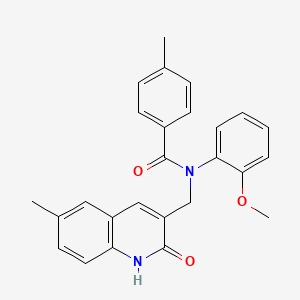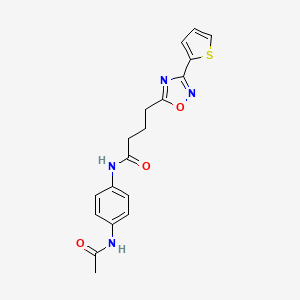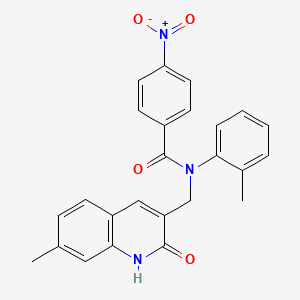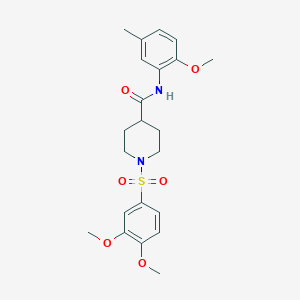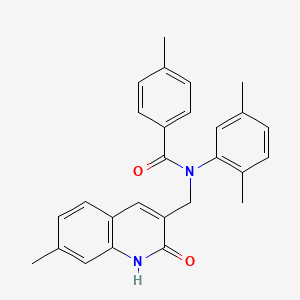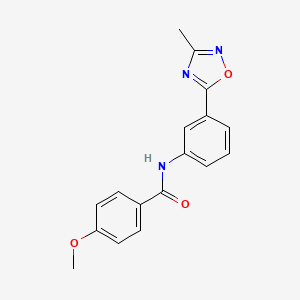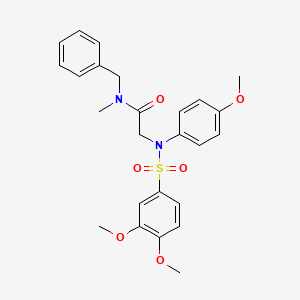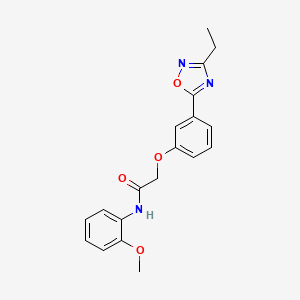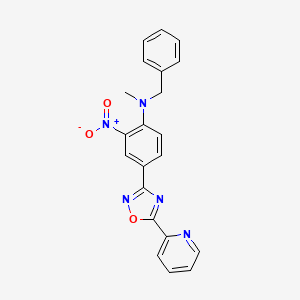
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for use in a variety of research fields.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, studies have shown that this compound has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death. Additionally, studies have shown that this compound has anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is its high yield synthesis method, making it an efficient compound for use in lab experiments. Additionally, this compound has potent anti-cancer and neuroprotective properties, making it a promising candidate for use in cancer and neurodegenerative disease research. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline. One potential area of research is in the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer and neurodegenerative disease research. Finally, studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline involves several steps. The first step is the synthesis of 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with N-benzyl-N-methyl-4-aminobenzene to yield the desired product. The yield of this synthesis method is high, making it an efficient method for producing this compound.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been studied for its potential applications in several research fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties, making it a potential candidate for use in cancer therapy. Additionally, this compound has also been studied for its potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound has neuroprotective properties, making it a potential candidate for use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-25(14-15-7-3-2-4-8-15)18-11-10-16(13-19(18)26(27)28)20-23-21(29-24-20)17-9-5-6-12-22-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZWGNKWFHGTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

